Lack of Enantioselectivity in Aldose Reductase Inhibition Distinguishes N-Benzoyl-DL-alanine from N-(Phenylsulfonyl) Alanine
In a comparative study of aldose reductase inhibitors, N-benzoylalanines demonstrated a fundamentally different enantioselectivity profile compared to their isosteric N-(phenylsulfonyl) alanine (PS-alanine) counterparts. While PS-alanines and PS-2-phenylglycines produced clear enantioselective inhibition (S enantiomer > R enantiomer), no consistent pattern of enantioselectivity was observed for the N-benzoylalanines and 2-phenylglycines [1]. This difference in chiral recognition at the enzyme active site is critical for studies where enantioselective inhibition is a desired outcome, making N-benzoyl-DL-alanine an unsuitable surrogate for PS-alanine and vice versa.
| Evidence Dimension | Enantioselectivity of Aldose Reductase Inhibition |
|---|---|
| Target Compound Data | No consistent pattern of enantioselectivity observed |
| Comparator Or Baseline | N-(Phenylsulfonyl) alanine (PS-alanine); S-enantiomer > R-enantiomer |
| Quantified Difference | Qualitative difference: enantioselective vs. non-enantioselective inhibition pattern |
| Conditions | In vitro aldose reductase inhibition assay |
Why This Matters
This finding is essential for researchers selecting a scaffold for developing enantioselective aldose reductase inhibitors; N-benzoyl-DL-alanine will not provide the stereochemical bias seen with PS-alanines.
- [1] DeRuiter, J.; Davis, R. A.; Wandrekar, V. G.; Mayfield, C. A. Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. J. Med. Chem. 1991, 34(7), 2120-2126. View Source
